![molecular formula C9H11BrClN B1438930 [(4-Bromo-2-chlorophenyl)methyl](ethyl)amine CAS No. 1157720-08-5](/img/structure/B1438930.png)
[(4-Bromo-2-chlorophenyl)methyl](ethyl)amine
Overview
Description
“(4-Bromo-2-chlorophenyl)methylamine” is a compound that contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . Another method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-chlorophenyl)methylamine” includes a bromine atom, a chlorine atom, and an ethylamine group attached to a benzene ring . The compound is monoclinic with a = 9.4183 (18)Å, b = 15.185 (3)Å, c = 13.1826 (18)Å, β = 133.905 (8)°, V = 1358.4 (4)ų, Z = 4 .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, 2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
Scientific Research Applications
Catalysis
Potential use in catalysis, either as a catalyst itself or as a ligand to metal catalysts in various chemical reactions.
Each application area would require further specific research and development to determine the practicality and efficacy of using (4-Bromo-2-chlorophenyl)methylamine in these contexts.
Mechanism of Action
Target of Action
It is structurally similar to profenofos , an organophosphate insecticide, which primarily targets the acetylcholinesterase enzyme .
Mode of Action
Like Profenofos, (4-Bromo-2-chlorophenyl)methylamine may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Biochemical Pathways
Based on its potential similarity to profenofos, it might affect the cholinergic system by inhibiting acetylcholinesterase, disrupting the normal function of the nervous system .
Pharmacokinetics
Similar compounds like profenofos are typically absorbed through the skin, lungs, and gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on its potential similarity to profenofos, it might cause continuous stimulation of neurons due to the accumulation of acetylcholine, leading to symptoms of neurotoxicity .
Action Environment
Similar compounds like profenofos are known to be toxic to birds, small mammals, bees, fish, and aquatic invertebrates, and their toxicity can be influenced by environmental factors such as temperature, ph, and presence of other chemicals .
properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYTWIKUFSDMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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